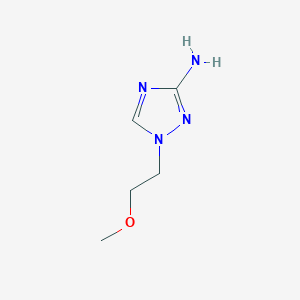

1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine” is a triazole derivative. Triazoles are a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse range of biological activities .

Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo N-alkylation and N-acylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine” would depend on its specific structure. Generally, triazoles are stable compounds and can exhibit both hydrophilic and hydrophobic characteristics .

Scientific Research Applications

HUVEC Monolayers: Confluent monolayers of human umbilical vein endothelial cells (HUVECs) on PMEA-coated surfaces play a crucial role in mimicking the blood vessel lining. These monolayers exhibit strong adhesion to the PMEA surface, preventing platelet adhesion and thrombosis .

Cell–Polymer Interactions: Researchers have studied cell–polymer interactions by measuring adhesion strength using single-cell force spectroscopy. HUVECs attach and spread on PMEA surfaces with greater adhesion strength than self-adhesion. Migration of HUVECs occurs over the surface of PMEA-analogous polymers .

Glycocalyx Layer: Frequency-modulation atomic force microscopy (FM-AFM) revealed a hydration layer on HUVEC surfaces, indicating the presence of glycocalyx components. This hydrated layer contributes to the antithrombogenic properties of PMEA .

Indole-Based Compounds and Methuosis

Similar in structure to 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine, indole-based compounds have been explored for inducing a unique form of non-apoptotic cell death called methuosis. This process involves vacuole accumulation from macropinosomes, leading to cell detachment and rupture .

Dental Denture Resins

Molecular weight tuning of PMEA resins has optimized their properties for clinical dental applications. The PMEA-1 resin exhibits mechanical strength, longevity, aesthetics, and biocompatibility suitable for dental denture resins. Additionally, it reduces biofilm formation by oral bacteria .

Cell Attachment and Biomaterial Design

In designing biomaterials, cell attachment capacity is critical. The physicochemical properties of surfaces, including PMEA, influence cell behavior, proliferation, signaling pathways, and differentiation .

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(2-methoxyethyl)-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O/c1-10-3-2-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXLOABRHVRKCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2538780.png)

![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2538787.png)